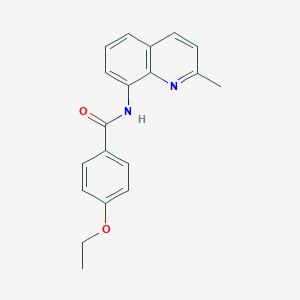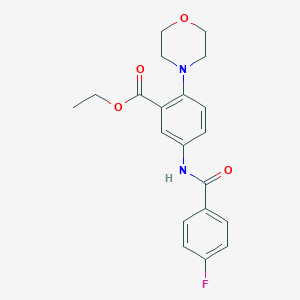![molecular formula C23H21N3O3 B244231 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B244231.png)
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of phenoxy, oxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . The reaction conditions often include the use of palladium catalysts, aryl iodides, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of phenoxy, oxazole, and pyridine moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-15(2)11-18(10-14)28-13-21(27)25-19-7-6-17(12-16(19)3)23-26-22-20(29-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI Key |
HXIWFPVFMDPEQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B244148.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)
![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)

![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)
